Cas no 10579-67-6 (2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline)
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- 1-Propanone,3-chloro-1-(3,4-dihydro-2(1H)-isoquinolinyl)-
- 2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(3-chloro-propionyl)-1,2,3,4-tetrahydro-isoquinoline
- 3-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- N-<3-Chlor-propionyl>-1.2.3.4-tetrahydro-isochinolin
- EN300-157553
- CS-0309108
- GTULEGORBUAEBJ-UHFFFAOYSA-N
- 10579-67-6
- NSC-59438
- FT-0684291
- 3-Chloro-1-(3,4-dihydro-2(1H)-isoquinolinyl)-1-propanone
- SCHEMBL5385138
- 3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
- AKOS000145480
- LS-05219
- DTXSID60289157
- NSC59438
- MFCD02973833
- DB-354771
- ALBB-016626
- Isoquinoline, 2-(3-chloro-1-oxopropyl)-1,2,3,4-tetrahydro-
-
- MDL: MFCD02973833
- Inchi: 1S/C12H14ClNO/c13-7-5-12(15)14-8-6-10-3-1-2-4-11(10)9-14/h1-4H,5-9H2
- InChI Key: GTULEGORBUAEBJ-UHFFFAOYSA-N
- SMILES: ClCCC(N1CC2C=CC=CC=2CC1)=O
Computed Properties
- Exact Mass: 223.07600
- Monoisotopic Mass: 223.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 20.3A^2
Experimental Properties
- Density: 1.199
- Boiling Point: 390.5°C at 760 mmHg
- Flash Point: 190°C
- Refractive Index: 1.564
- PSA: 20.31000
- LogP: 2.13810
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 065762-500mg |
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline |
10579-67-6 | 500mg |
$95.00 | 2023-09-10 | ||
| Chemenu | CM227719-5g |
3-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one |
10579-67-6 | 95% | 5g |
$281 | 2021-08-04 | |
| TRC | B416415-25mg |
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline |
10579-67-6 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B416415-50mg |
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline |
10579-67-6 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B416415-250mg |
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline |
10579-67-6 | 250mg |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM227719-1g |
3-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one |
10579-67-6 | 95% | 1g |
$*** | 2023-04-03 | |
| abcr | AB219595-1 g |
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline; 95% |
10579-67-6 | 1 g |
€137.20 | 2023-07-20 | ||
| Enamine | EN300-157553-0.05g |
3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one |
10579-67-6 | 95% | 0.05g |
$29.0 | 2023-02-14 | |
| Enamine | EN300-157553-0.1g |
3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one |
10579-67-6 | 95% | 0.1g |
$44.0 | 2023-02-14 | |
| Enamine | EN300-157553-0.25g |
3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one |
10579-67-6 | 95% | 0.25g |
$62.0 | 2023-02-14 |
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
10579-67-6 (2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)